(4-Chloro-2-methylpyrimidin-5-yl)boronic acid
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Overview
Description
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C5H6BClN2O2 and a molecular weight of 172.38 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a boronic acid group makes it particularly useful in various chemical reactions, especially in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylpyrimidin-5-yl)boronic acid typically involves the Miyaura borylation reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a diboron reagent . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds under mild conditions and is highly efficient, making it suitable for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation reaction makes it a preferred method for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate (KOAc) or potassium phosphate (K3PO4).
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in cancer therapy and as a protease inhibitor.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methylpyrimidin-5-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is crucial in the formation of biaryl compounds and other complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
2-Methylpyrimidin-5-ylboronic Acid: Similar structure but lacks the chlorine substituent.
4-Chlorophenylboronic Acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
Uniqueness
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid is unique due to the presence of both a chlorine substituent and a boronic acid group on the pyrimidine ring. This combination allows for versatile reactivity and makes it a valuable reagent in various synthetic applications .
Properties
Molecular Formula |
C5H6BClN2O2 |
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Molecular Weight |
172.38 g/mol |
IUPAC Name |
(4-chloro-2-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2,10-11H,1H3 |
InChI Key |
YETREQHXFXKEJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C)(O)O |
Origin of Product |
United States |
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